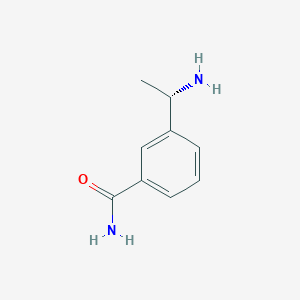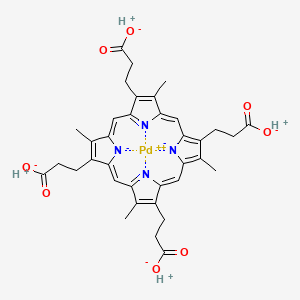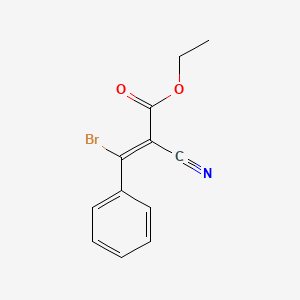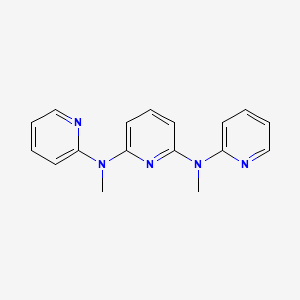
4-Amino-2-hydroxypyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-hydroxypyrimidine-5-carboxamide is a pyrimidine derivative, a class of compounds known for their wide range of biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxypyrimidine-5-carboxamide typically involves the condensation of appropriate precursors. One common method includes the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of urea or thiourea and ammonium chloride . This reaction is often carried out under solvent-free conditions to enhance yield and reduce reaction time.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as sodium ethoxide or sodium hydroxide is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and hydroxyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride in the presence of ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sulfuryl chloride can yield 4-amino-5-chloro-2-hydroxypyrimidine .
Aplicaciones Científicas De Investigación
4-Amino-2-hydroxypyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and viral processes . For example, it can inhibit the production of nitric oxide by immune cells, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-5-pyrimidinecarboxamide: Similar in structure but with different substituents that affect its biological activity.
2-Amino-4,6-dihydroxypyrimidine: Known for its antiviral properties.
2-Amino-4,6-dichloropyrimidine: Exhibits inhibitory effects on immune-activated nitric oxide production.
Uniqueness
4-Amino-2-hydroxypyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
6-amino-2-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) |
Clave InChI |
ZUOVPACQUSOFDE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)NC(=C1C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)






![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)


